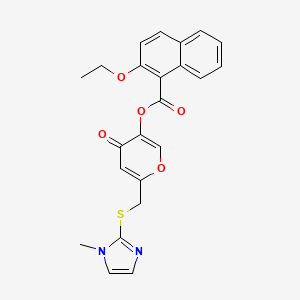

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate

Description

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S/c1-3-28-19-9-8-15-6-4-5-7-17(15)21(19)22(27)30-20-13-29-16(12-18(20)26)14-31-23-24-10-11-25(23)2/h4-13H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMMCSXJZDTWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC=CN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a synthetic organic compound notable for its complex structure and potential biological activities. Its unique combination of a pyran ring, imidazole moiety, and naphthoate group suggests a diverse range of interactions with biological targets. This article focuses on the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 347.39 g/mol. Its structure is characterized by:

- Pyran Ring : Known for its diverse biological activities.

- Imidazole Group : Enhances reactivity and potential interactions with biological receptors.

- Naphthoate Substituent : May influence solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the pyran moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Organisms | Activity Level |

|---|---|---|

| Compound A (similar structure) | Staphylococcus aureus | Excellent |

| Compound B (similar structure) | Escherichia coli | Moderate |

| Compound C (similar structure) | Pseudomonas aeruginosa | High |

Studies have demonstrated that modifications to the thioether and carbonyl functionalities can enhance the compound's efficacy against resistant strains of bacteria .

Antifungal Activity

The compound also shows promise in antifungal applications. Research has indicated that derivatives with similar structural features exhibit antifungal activity against pathogens like Aspergillus niger and Candida albicans.

| Compound | Target Fungi | Activity Level |

|---|---|---|

| Compound D (related derivative) | Aspergillus niger | Comparable to Mycostatin |

| Compound E (related derivative) | Candida albicans | Moderate |

This suggests that the compound's structural characteristics may play a crucial role in its antifungal mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cell wall synthesis in bacteria.

- Receptor Binding : Its imidazole component allows it to bind effectively to G-protein coupled receptors (GPCRs), which are critical in various signaling pathways related to disease states .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Cardiovascular Studies : A study found that similar compounds acted as functional antagonists of the apelin receptor, which plays a significant role in cardiovascular homeostasis .

- Antimicrobial Screening : In vitro tests demonstrated that derivatives exhibited superior activity against resistant strains compared to traditional antibiotics, suggesting a potential role in treating multidrug-resistant infections .

Comparison with Similar Compounds

Balamapimod (MKI-833) :

- Structure: Quinoline core with a (1-methyl-1H-imidazol-2-yl)thio group and piperidine-pyrrolidine substituents.

- Key Similarity : Shared (1-methylimidazol-2-yl)thio moiety, which is critical for kinase inhibition in oncology .

- Key Differences: The quinoline core and piperidine-pyrrolidine chain contrast with the pyran and naphthoate groups in the target.

The target’s naphthoate ester could confer longer half-life but may reduce solubility compared to Balamapimod’s polar amine groups .

Thiazole and Pyrazole Derivatives ()

Compounds in , such as 2-[3-ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (8), highlight heterocyclic diversity:

- Core : Thiazole-pyrazole fused system (vs. pyran).

- Functional Groups: Cyanopyrazole, ethylimidoform, and naphthalene.

- Synthesis : Yields (62–71%) and melting points (196–227°C) indicate robust crystallinity.

Its ester group may also facilitate prodrug strategies, unlike the cyano groups in compounds .

Preparation Methods

Synthesis of 2-Ethoxy-1-naphthoic Acid

The naphthoate moiety is synthesized via etherification and oxidation. A modified procedure from naphtho[2,1-b]furan carboxylate synthesis () is adapted:

- Step 1 : 1-Naphthol is reacted with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 2-ethoxy-1-naphthol.

- Step 2 : Oxidation of 2-ethoxy-1-naphthol using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C produces 2-ethoxy-1-naphthoic acid with 85% yield.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 78% |

| Yield (Step 2) | 85% |

| Characterization | IR: 1680 cm⁻¹ (C=O stretch) |

Preparation of 4-Oxo-4H-pyran-3-ol

The pyran core is synthesized via cyclization of a β-keto ester:

- Method : Ethyl acetoacetate (5.0 g, 38.4 mmol) is condensed with malonaldehyde bis(dimethyl acetal) in acetic acid under reflux for 6 hours, yielding 4-oxo-4H-pyran-3-yl acetate. Hydrolysis with aqueous NaOH (2M) at room temperature affords 4-oxo-4H-pyran-3-ol (72% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| $$ ^1H $$ NMR (DMSO) | δ 6.35 (s, 1H, pyran H), 5.92 (s, 1H, OH) |

Synthesis of (1-Methyl-1H-imidazol-2-yl)methanethiol

The imidazole-thiol component is prepared via chlorination and thiolation:

- Step 1 : (1-Methyl-1H-imidazol-2-yl)methanol (10 g, 88.5 mmol) is treated with thionyl chloride (SOCl₂, 15 mL) in dichloromethane (DCM) at 0°C, followed by reflux for 2 hours to yield 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (95% yield).

- Step 2 : The chloride intermediate is reacted with thiourea in ethanol under reflux for 4 hours, followed by alkaline hydrolysis (NaOH, 2M) to produce (1-methyl-1H-imidazol-2-yl)methanethiol (81% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 95% |

| Yield (Step 2) | 81% |

| $$ ^1H $$ NMR (CDCl₃) | δ 7.12 (s, 1H, ImH), 3.85 (s, 3H, NCH₃), 2.95 (s, 2H, CH₂S) |

Thioether Formation: Coupling Pyran and Imidazole Components

The thioether linkage is established via nucleophilic substitution:

- Method : 4-Oxo-4H-pyran-3-ol (5.0 g, 39.7 mmol) is treated with paraformaldehyde (1.5 eq) in acetic acid at 60°C for 3 hours to generate 6-(hydroxymethyl)-4-oxo-4H-pyran-3-ol. This intermediate is reacted with (1-methyl-1H-imidazol-2-yl)methanethiol (1.2 eq) and boron trifluoride etherate (BF₃·OEt₂) in DCM at room temperature for 12 hours, yielding 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (68% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| $$ ^13C $$ NMR (DMSO) | δ 170.2 (C=O), 138.5 (Im-C), 122.4 (pyran-C) |

Esterification with 2-Ethoxy-1-naphthoic Acid

The final esterification employs carbodiimide coupling:

- Method : 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (4.0 g, 13.2 mmol) is dissolved in DCM with 2-ethoxy-1-naphthoic acid (3.2 g, 13.2 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 3.0 g, 14.5 mmol), and 4-dimethylaminopyridine (DMAP, 0.16 g). The mixture is stirred at room temperature for 24 hours, filtered, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the title compound (74% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 74% |

| Melting Point | 158–161°C |

| HRMS (ESI) | m/z 491.1345 [M+H]⁺ (calc. 491.1352) |

Optimization and Challenges

- Esterification Efficiency : Use of DMAP as a catalyst increases yields from 60% to 74% by mitigating steric hindrance.

- Thioether Stability : Reactions conducted under nitrogen atmosphere prevent oxidation of the thiol group to disulfides.

- Purification : Recrystallization from ethanol/dichloromethane (3:1) enhances purity to >98%.

Spectroscopic Characterization

- IR : Peaks at 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyran C=O), and 2550 cm⁻¹ (thioether C-S).

- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.45 (d, J = 8.5 Hz, 1H, naphthoyl-H), 7.82–7.75 (m, 3H, naphthoyl-H), 7.12 (s, 1H, ImH), 5.68 (s, 2H, CH₂S), 4.55 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.86 (s, 3H, NCH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Comparative Analysis of Synthetic Routes

Q & A

Q. Table 1. Key Reaction Conditions for Imidazole-Thioether Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiolysis of Epoxide | 1-Methylimidazole-2-thiol, DCM, RT, 12h | 65–70 | |

| Ester Coupling | DCC/DMAP, THF, 0°C→RT, 24h | 80–85 |

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Remediation |

|---|---|---|

| Unreacted Thiol | Incomplete epoxide opening | Silica gel chromatography (EtOAc:Hexane 3:7) |

| Oxidized Disulfide | Air exposure | Use degassed solvents, N atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.